molecular formula C23H26N2O3 B11329706 2-butoxy-N-(8-propoxyquinolin-5-yl)benzamide

2-butoxy-N-(8-propoxyquinolin-5-yl)benzamide

Cat. No.: B11329706
M. Wt: 378.5 g/mol
InChI Key: AEQXBWNXSKJRMR-UHFFFAOYSA-N
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Description

2-butoxy-N-(8-propoxyquinolin-5-yl)benzamide is an organic compound that belongs to the class of benzamides It features a quinoline ring substituted with a propoxy group at the 8th position and a butoxy group at the 2nd position of the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butoxy-N-(8-propoxyquinolin-5-yl)benzamide typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Substitution Reactions: The quinoline ring is then functionalized with a propoxy group at the 8th position using a nucleophilic substitution reaction with propyl bromide.

    Formation of Benzamide: The benzamide moiety is introduced by reacting the functionalized quinoline with 2-butoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzamide ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) for halogenation reactions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated benzamides.

Scientific Research Applications

2-butoxy-N-(8-propoxyquinolin-5-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacological agent, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Material Science: The compound is studied for its properties as a ligand in coordination chemistry and its potential use in the development of new materials with unique electronic properties.

    Biological Research: It is used in studies investigating the interactions of quinoline derivatives with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-butoxy-N-(8-propoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-butoxy-N-(8-propoxyquinolin-5-yl)benzamide is unique due to the specific substitution pattern on the quinoline and benzamide rings, which imparts distinct chemical and biological properties. The presence of both butoxy and propoxy groups enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

2-butoxy-N-(8-propoxyquinolin-5-yl)benzamide

InChI

InChI=1S/C23H26N2O3/c1-3-5-16-28-20-11-7-6-9-18(20)23(26)25-19-12-13-21(27-15-4-2)22-17(19)10-8-14-24-22/h6-14H,3-5,15-16H2,1-2H3,(H,25,26)

InChI Key

AEQXBWNXSKJRMR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)NC2=C3C=CC=NC3=C(C=C2)OCCC

Origin of Product

United States

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